![molecular formula C18H11ClN4OS B498045 6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile](/img/structure/B498045.png)
6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile is a complex heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, substituted with chloro, ethoxy, phenyl, and carbonitrile groups
准备方法
The synthesis of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thienopyrimidine core . The reaction conditions often include heating in formic acid or using triethyl orthoformate as a one-carbon source reagent . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile can be compared with other similar compounds in the thienopyrimidine class, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thieno and pyridine rings, leading to distinct chemical and biological properties.
The uniqueness of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C18H11ClN4OS |
|---|---|
分子量 |
366.8g/mol |
IUPAC 名称 |
6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile |
InChI |
InChI=1S/C18H11ClN4OS/c1-2-24-17-11(8-20)12(10-6-4-3-5-7-10)13-14-15(25-18(13)23-17)16(19)22-9-21-14/h3-7,9H,2H2,1H3 |
InChI 键 |
LSDZXEJZIYIEDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)Cl |
规范 SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497962.png)
![4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497963.png)
![3-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497970.png)
![3-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497971.png)
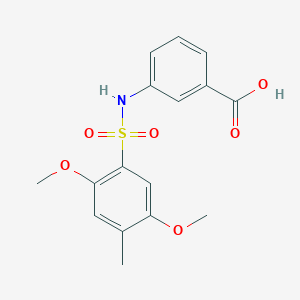
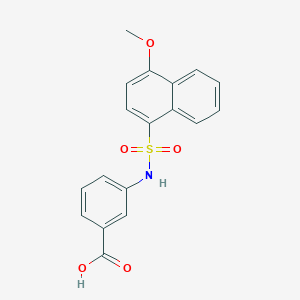
![3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B497975.png)
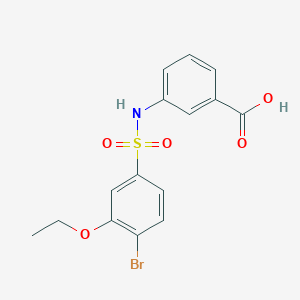
![3-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497977.png)
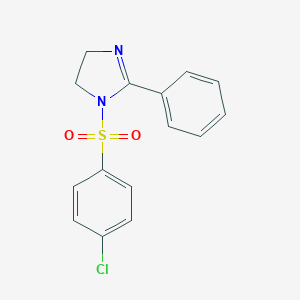
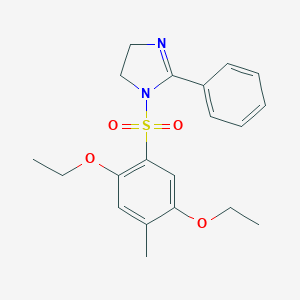
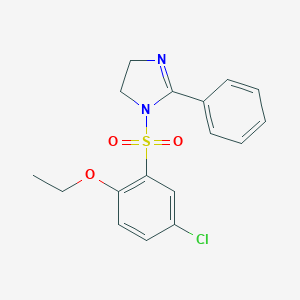
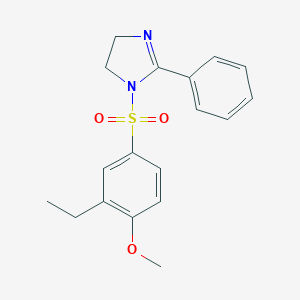
![4,5-dimethyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B497984.png)
